L-10-Camphorsulfonic acid ammonium salt

Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader evolution of camphor chemistry and the pioneering work in chiral resolution methodology. Camphor itself has served as a cornerstone compound in organic chemistry for over a century, with its derivatives finding extensive applications in both academic research and industrial processes. The systematic investigation of camphorsulfonic acid derivatives emerged from the recognition that camphor-based compounds could serve as effective chiral auxiliaries and resolving agents.

The foundational work on camphorsulfonic acid, often referred to as Reychler's acid, established the groundwork for developing its various salt forms, including the ammonium salt derivatives. This compound was first recognized as a white crystalline powder with hygroscopic properties, demonstrating remarkable solubility in ethanol and melting characteristics around 198°C for the parent acid. The development of the ammonium salt form represented a significant advancement in making these chiral compounds more accessible for practical applications.

Early industrial applications of camphor and its derivatives can be traced to companies such as Nippon Fine Chemical Co., Ltd., which was originally founded in 1918 as Nippon Camphor Co., Ltd. This company initially focused on manufacturing purified camphor as a government-monopolized product, utilizing it as a plasticizer for nitrocellulose, moth repellent, antimicrobial substance, rust inhibitor, and active pharmaceutical ingredient. The transition from basic camphor applications to sophisticated derivative chemistry, including sulfonated forms, represented a natural evolution in the field.

The recognition of this compound as a distinct and valuable compound emerged through systematic studies of chiral resolution processes. Research conducted on aromatic alcohol amino drugs demonstrated the effectiveness of ammonium-10-camphorsulfonate as a chiral ion-pair interaction agent in thin-layer chromatographic separations. These studies revealed that the compound could successfully resolve chiral pharmaceutical compounds such as Labarol and Bataroc when employed in mobile phases containing dichloromethane at specific volume ratios.

Nomenclature and Systematic Identification

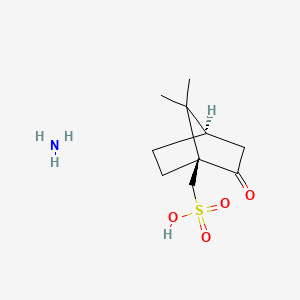

The systematic nomenclature of this compound reflects its complex stereochemical and structural characteristics. The compound is officially designated as this compound with the Chemical Abstracts Service registry number 13867-85-1. The systematic International Union of Pure and Applied Chemistry name for this compound is azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid, which precisely describes its stereochemical configuration and structural features.

Alternative nomenclature systems provide additional descriptive names for this compound, including ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate and (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid ammonium salt. These variations in naming conventions reflect different approaches to describing the same molecular structure while maintaining consistency with international chemical nomenclature standards.

The structural identification of this compound involves several key chemical identifiers. The compound possesses a molecular formula of C10H19NO4S, indicating the presence of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight of 249.33 g/mol provides a precise mass specification for analytical and synthetic applications.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 13867-85-1 |

| Molecular Formula | C10H19NO4S |

| Molecular Weight | 249.33 g/mol |

| Melting Point | 250-253°C |

| International Union of Pure and Applied Chemistry Name | azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

The compound's identification is further supported by advanced analytical techniques. The Simplified Molecular Input Line Entry System string representation provides a standardized format for computational chemistry applications, while the International Chemical Identifier key serves as a unique digital signature for database searches and chemical informatics applications. The compound's three-dimensional structure reveals the characteristic bicyclic camphor framework with the sulfonic acid functionality positioned at the 10-position, creating the specific spatial arrangement that confers its chiral properties.

Role in Modern Chiral Chemistry

This compound occupies a central position in contemporary chiral chemistry, serving multiple critical functions in asymmetric synthesis, chiral resolution, and analytical chemistry applications. The compound's primary significance lies in its exceptional ability to function as a chiral resolving agent for various classes of organic compounds, particularly chiral amines and other cationic species. This capability stems from the compound's inherent chirality derived from the camphor backbone, which creates distinct interactions with different enantiomers of racemic mixtures.

In the realm of supercritical fluid extraction, this compound demonstrates remarkable utility as an ion-pair reagent that enhances the ability of supercritical carbon dioxide to extract polar compounds. This application represents a significant advancement in green chemistry methodologies, providing an environmentally friendly alternative to traditional organic solvent-based extraction processes. The compound's ability to modify the polarity characteristics of supercritical fluids opens new possibilities for selective extraction and purification of complex organic mixtures.

The compound's role extends to synthetic organic chemistry, where it serves as a crucial component in the preparation of other important chemical intermediates. Research has documented its application in the synthesis of (-)-quadrone, demonstrating its utility as both a chiral auxiliary and a synthetic building block. This dual functionality exemplifies the compound's versatility in modern synthetic methodology, where single compounds must often serve multiple roles in complex synthetic sequences.

Contemporary research has revealed the compound's effectiveness in novel separation methodologies. Studies on thin-layer chromatographic separations have demonstrated that this compound can achieve chiral separations under specific temperature conditions, typically requiring reduced temperatures between 2-4°C for optimal resolution. These findings have important implications for analytical chemistry applications, particularly in pharmaceutical analysis where enantiomeric purity is critical for drug development and quality control.

| Application Area | Specific Function | Operating Conditions |

|---|---|---|

| Chiral Resolution | Resolving agent for amines | Variable temperature and solvent systems |

| Supercritical Fluid Extraction | Ion-pair reagent | Supercritical carbon dioxide medium |

| Synthetic Chemistry | Chiral auxiliary and building block | Standard organic synthesis conditions |

| Analytical Chemistry | Chromatographic chiral selector | Low temperature (2-4°C) |

The integration of this compound into modern pharmaceutical research represents another significant aspect of its contemporary relevance. The compound's ability to form stable complexes with various organic and inorganic compounds makes it valuable for drug development processes, particularly in the context of creating pharmaceutical salts with improved physicochemical properties. This application is particularly important in the development of active pharmaceutical ingredients where specific salt forms can dramatically influence bioavailability, stability, and manufacturing characteristics.

Recent advances in materials science have also incorporated this compound into the development of novel conducting polymers. Research on polyaniline doping has revealed that camphor sulfonic acid derivatives can induce chirality in polymer conduction bands, creating materials with unique electronic and optical properties. This application represents an emerging frontier where traditional chiral resolving agents find new roles in advanced materials applications, bridging the gap between classical organic chemistry and modern materials science.

Properties

IUPAC Name |

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZBRWRXFAITF-YZUKSGEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14888-09-6 | |

| Record name | Ammonium camphorsulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14888-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Apparatus and Process Configuration

The BMED system comprises a membrane stack arranged in the sequence:

Anode electrode → Anode chamber → Bipolar membrane → [Acid chamber → Anion exchange membrane → Salt chamber → Cation exchange membrane → Alkali chamber → Bipolar membrane]ₙ → Cathode chamber → Cathode electrode

Here, n represents repeating units (1–1,000), allowing scalability for industrial applications.

Operational Parameters

Performance Metrics

Experimental results demonstrate exceptional efficiency:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Initial concentration | 100 g/L | 200 g/L |

| Voltage applied | 20 V | 15 V |

| Conversion rate | 96.2% | 98.1% |

| Product purity | 99.8% | 99.5% |

| Conductivity endpoint | 500 μS/cm | 500 μS/cm |

These outcomes highlight BMED’s capability to achieve near-quantitative conversion while avoiding resin regeneration and secondary pollutants.

Ammonia Neutralization Method

Traditional synthesis routes involve neutralizing L-10-camphorsulfonic acid with ammonia. A representative protocol from ChemicalBook outlines the following steps:

Synthesis Protocol

-

Acid dissolution : 21.3 g (90 mmol) of (+)-camphor-10-sulfonic acid is dissolved in 50 g water.

-

Ammonia addition : 6.5 mL of 32% aqueous ammonia (0.1 mol) is stirred into the solution for 30 minutes.

-

Concentration : Excess ammonia and water are removed under reduced pressure at 40°C, yielding a white solid.

-

Recrystallization : The solid is dissolved in 209.5 g water and extracted with isobutyl methyl ketone via rotational perforation at 80°C for 66 hours.

Yield and Purity

-

Recovery in aqueous phase : 74%

-

Extraction efficiency (organic phase) : 25%

This method, while straightforward, suffers from lower efficiency and solvent-intensive steps compared to BMED.

Comparative Analysis of Preparation Methods

The table below contrasts BMED and ammonia neutralization across key metrics:

BMED’s superiority lies in its closed-loop operation, eliminating reagent consumption and waste generation.

Structural and Chemical Properties

PubChem data corroborate the compound’s identity:

-

Molecular formula : C₁₀H₁₉NO₄S

-

Molecular weight : 249.33 g/mol

-

CAS Registry : 82509-30-6 (enantiomer), 13867-85-1 (racemic).

The ammonium salt forms via ionic interaction between the sulfonic acid group and NH₄⁺, confirmed by spectral data and X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

L-10-Camphorsulfonic acid ammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfur-containing compounds.

Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfur compounds, and substituted camphor derivatives .

Scientific Research Applications

L-10-Camphorsulfonic acid ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-10-Camphorsulfonic acid ammonium salt involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can undergo a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Comparison with Similar Compounds

L-10-Camphorsulfonic acid ammonium salt can be compared with other similar compounds such as:

D-Camphorsulfonic acid ammonium salt: An optical isomer with similar properties but different chirality.

Racemic Camphorsulfonic acid ammonium salt: A mixture of both enantiomers, used in different applications.

Trimetaphan camsilate: A pharmaceutical formulation used in medical applications.

This compound is unique due to its specific chirality and strong acidic properties, making it highly effective in resolving chiral compounds and in various industrial applications .

Biological Activity

L-10-Camphorsulfonic acid ammonium salt (CAS Number: 13867-85-1) is an organosulfur compound derived from camphor, notable for its strong acidic properties and diverse applications in chemistry and biology. This article delves into its biological activity, mechanisms of action, and various applications supported by empirical data and case studies.

This compound is a colorless solid, soluble in water and various organic solvents. It has a molecular formula of and a molecular weight of approximately 249.33 g/mol. The compound is synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride, followed by crystallization processes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S |

| Molecular Weight | 249.33 g/mol |

| Melting Point | 250-253 °C |

| Solubility | Water and organic solvents |

This compound functions primarily as a chiral resolving agent and a Brønsted acid catalyst . Its strong acidic nature allows it to donate protons in various chemical reactions, facilitating the activation of substrates for further transformations. In asymmetric synthesis, it enhances the solubility of polar compounds and aids in the selective formation of chiral products.

The compound can activate carbonyl groups in ketones, making them more susceptible to reduction, which is crucial for producing chiral alcohols with high enantiomeric purity. This mechanism is particularly valuable in pharmaceutical applications where stereochemistry is critical .

Enzyme Mechanisms and Protein Folding

This compound is utilized in studying enzyme mechanisms and protein folding due to its ability to influence the stability and conformation of proteins. Its strong acidic properties can alter the local environment around enzymes, affecting their activity and folding pathways .

Pharmaceutical Synthesis

The compound plays a significant role in synthesizing active pharmaceutical ingredients. For instance, it is involved in the production of trimetaphan camsilate, which is used to manage bleeding during neurosurgery .

Case Studies

- Asymmetric Reduction of Ketones : In a study examining the use of this compound as a catalyst for the asymmetric reduction of ketones, researchers found that it effectively activated carbonyl groups, leading to high yields of chiral alcohols with up to 90% enantiomeric excess (ee).

- Chiral Resolution : A study demonstrated its effectiveness as a resolving agent for chiral amines. The compound formed stable complexes with various amines, facilitating their separation into enantiomers with high purity levels .

- Self-Assembly Studies : Research highlighted its role in forming supramolecular architectures through non-covalent interactions with other compounds. This property was exploited to create complex structures that could be used in drug delivery systems .

Comparison with Similar Compounds

This compound can be compared with other related compounds, such as:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Camphorsulfonic Acid Ammonium Salt | Chiral Sulfonic Acid | Different chirality; used similarly but lacks enantioselectivity |

| Racemic Camphorsulfonic Acid Ammonium Salt | Mixture of Enantiomers | Used in various applications without enantioselectivity |

| Trimetaphan Camsilate | Pharmaceutical Formulation | Used clinically for specific medical applications |

Q & A

Q. What established synthetic routes exist for L-10-Camphorsulfonic acid ammonium salt, and how do reaction conditions influence yields?

The primary method involves sulfonation of camphor using sulfuric acid and acetic anhydride under controlled temperatures (<20°C). Yields (38–42%) depend on crystallization duration (16 hours to 2 weeks) and purification via recrystallization from glacial acetic acid. Slow cooling and anhydrous ether washing mitigate impurities .

Q. How is chiral purity assessed in this compound during asymmetric synthesis?

Chiral purity is evaluated via polarimetry, chiral HPLC, or GC with flame-ionization detectors. USP standards mandate ≥95.5% purity, verified using a capillary column (phase G2) at 280°C. Optical activity is ensured by starting with enantiomerically pure camphor .

Q. What analytical techniques ensure compliance of this compound with pharmacopeial standards?

Techniques include:

- Melting point analysis : 202–203°C (with decomposition).

- Chromatography : GC for assay validation.

- Spectroscopy : IR for functional group identification. USP protocols also require testing for heavy metals (e.g., Pb ≤0.0005%) and residual solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reduce by-products?

Key optimizations include:

Q. What challenges arise in resolving enantiomers using this compound, and how are they addressed?

Challenges include hygroscopicity and deliquescence, which reduce resolution efficiency. Mitigation strategies:

Q. How does the ammonium counterion influence the compound’s stability in pharmaceutical formulations?

The ammonium ion improves aqueous solubility and stability across pH ranges, critical for drug delivery systems. Comparative studies show superior solubility over sodium or potassium salts, enabling efficient resolution of amino acids like D(-)-α-phenylglycine .

Q. What methodologies resolve data contradictions regarding hygroscopicity in varying experimental conditions?

Contradictions stem from ambient humidity levels. Protocols recommend:

Q. How does this compound compare to other chiral agents in enantiomeric resolution?

It outperforms tartaric acid derivatives in selectivity due to its rigid structure but is less scalable due to high costs. Efficiency is demonstrated in resolving DL-α-phenylglycine with minimal loss of expensive starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.